molecular formula C17H19NO4 B12962191 (R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid CAS No. 146621-91-2

(R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid

Cat. No.: B12962191
CAS No.: 146621-91-2
M. Wt: 301.34 g/mol
InChI Key: HRBQDQOOFCWHTR-CQSZACIVSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthyl group. One common method involves the reaction of ®-2-amino-2-(naphthalen-1-yl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)ethanol.

    Substitution: ®-2-amino-2-(naphthalen-1-yl)acetic acid.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid depends on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a Boc-protected amino group and a naphthyl group. This combination makes it particularly useful in asymmetric synthesis and as a chiral building block in pharmaceutical research.

Properties

CAS No.

146621-91-2

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

HRBQDQOOFCWHTR-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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